ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
“Ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a derivative of thiophene, a heterocyclic compound . Thiophene derivatives have been found to have various biological and clinical applications .
Synthesis Analysis
This compound is synthesized using the Gewald synthesis method . The Gewald synthesis is a condensation reaction that involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound was confirmed by Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of the Gewald synthesis . This involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical and Chemical Properties Analysis
The melting point of this compound is between 87-88°C . Its infrared spectrum (IR) shows peaks at 2977 cm^-1 (C–H stretch), 1582 cm^-1 (C=C stretch), 1657 cm^-1 (C=N stretch), 1698 cm^-1 (C=O stretch, carbonyl), 1267 cm^-1 (C–O–C stretch), 665 cm^-1 (C–S–C stretch, thiophene ring), and 822 cm^-1 (C–Cl stretch, aromatic) .Scientific Research Applications
Synthesis and Biological Activity
A novel series of cycloalkylthiophene Schiff bases and their Cr(III) and Zn(II) complexes were synthesized, including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. These compounds were examined for antibacterial and antifungal activities against various pathogenic strains and some exhibited activity comparable to standard antibiotics and antifungals. This study highlights the potential of such compounds in antimicrobial research (Altundas et al., 2010).
Anticancer Activity
Research into novel thiophene and benzothiophene derivatives designed for anti-proliferative activity resulted in the synthesis of compounds evaluated as anticancer agents. Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate and its variants showed notable activity against several tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, underscoring the potential of these derivatives as therapeutic agents (Mohareb et al., 2016).
Antimicrobial and Antifungal Potential
A study on Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives revealed potent in vitro antimicrobial activity. Some derivatives were found to be more effective than standard drugs against specific fungal infections, indicating their potential as new antimicrobial agents (Mabkhot et al., 2015).
Antirheumatic Applications
The anti-rheumatic potential of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes was studied, showing significant effects against arthritis in rats. This research points to potential therapeutic applications in treating rheumatic diseases (Sherif & Hosny, 2014).
Polymerization Kinetics
The role of chain transfer agents in the free radical polymerization of various compounds, including ethylene and methyl methacrylate, has been explored, with findings applicable to the synthesis of polymers and understanding polymerization mechanisms (Furuncuoglu et al., 2010).
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . They have been found to have anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Properties
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-2-24-19(23)16-14-9-4-3-5-10-15(14)25-18(16)21-17(22)12-7-6-8-13(20)11-12/h6-8,11H,2-5,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVJZVPTVDYNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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